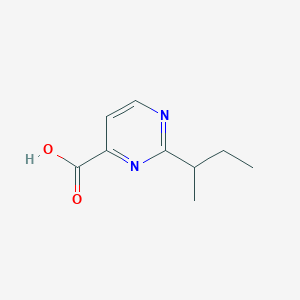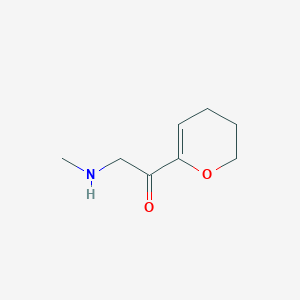![molecular formula C12H14N2 B13166019 4-[1-(Cyclopropylamino)ethyl]benzonitrile](/img/structure/B13166019.png)
4-[1-(Cyclopropylamino)ethyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(Cyclopropylamino)ethyl]benzonitrile is an organic compound with the molecular formula C12H14N2 and a molecular weight of 186.25296 . This compound is characterized by the presence of a benzonitrile group attached to a cyclopropylaminoethyl side chain. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-[1-(Cyclopropylamino)ethyl]benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further reactions to introduce the cyclopropylaminoethyl group . The reaction conditions typically involve the use of catalysts and solvents to facilitate the transformation. Industrial production methods may employ continuous flow reactors and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
4-[1-(Cyclopropylamino)ethyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-[1-(Cyclopropylamino)ethyl]benzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals, dyes, and coatings.
Wirkmechanismus
The mechanism of action of 4-[1-(Cyclopropylamino)ethyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-[1-(Cyclopropylamino)ethyl]benzonitrile can be compared with other similar compounds, such as:
Benzonitrile: Lacks the cyclopropylaminoethyl group, resulting in different chemical and biological properties.
4-(Aminomethyl)benzonitrile: Contains an aminomethyl group instead of the cyclopropylaminoethyl group, leading to variations in reactivity and applications.
4-(Cyclopropylamino)benzonitrile: Similar structure but without the ethyl linkage, affecting its chemical behavior and uses.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its properties and applications.
Eigenschaften
Molekularformel |
C12H14N2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
4-[1-(cyclopropylamino)ethyl]benzonitrile |
InChI |
InChI=1S/C12H14N2/c1-9(14-12-6-7-12)11-4-2-10(8-13)3-5-11/h2-5,9,12,14H,6-7H2,1H3 |
InChI-Schlüssel |
BZWJXSZCYSSFNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C#N)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(2S)-Piperidin-2-YL]propan-1-one](/img/structure/B13165969.png)
![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13165973.png)
![Methyl 2,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13165975.png)




![2-[(2,3-Dichlorophenyl)methyl]oxirane](/img/structure/B13166010.png)
![2-[(3-Fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B13166023.png)
